![molecular formula C16H16ClNO3 B5483359 N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide](/img/structure/B5483359.png)
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. It is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen.
作用机制
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX enzymes, Etodolac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Etodolac are similar to those of other N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamides. It has been shown to reduce pain and inflammation in various animal models of inflammatory disorders. Etodolac has also been shown to have a lower risk of gastrointestinal side effects compared to other N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamides.
实验室实验的优点和局限性
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamides. It has also been extensively studied and has a well-established mechanism of action. However, one limitation of Etodolac is that it has a relatively short half-life, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Etodolac. One area of interest is its potential use in cancer therapy. Etodolac has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its efficacy in treating various types of cancer. Another area of interest is its effects on bone healing and regeneration. Etodolac has been shown to promote bone healing in animal models, and further research is needed to determine its potential use in treating bone disorders such as osteoporosis. Additionally, further research is needed to optimize the synthesis of Etodolac and improve its yield.
合成方法
The synthesis of Etodolac involves the reaction of 2-methoxyphenol with 5-chloro-2-nitrobenzoyl chloride, followed by reduction with iron powder to give 5-chloro-2-(2-methoxyphenoxy)aniline. The resulting compound is then acylated with propionic anhydride to produce Etodolac. The overall yield of this process is around 50% and can be improved by optimizing reaction conditions.
科学研究应用
Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Etodolac has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells. Additionally, Etodolac has been investigated for its effects on bone healing and regeneration.
属性
IUPAC Name |
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-16(19)18-12-10-11(17)8-9-13(12)21-15-7-5-4-6-14(15)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSGXQKPXMDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)
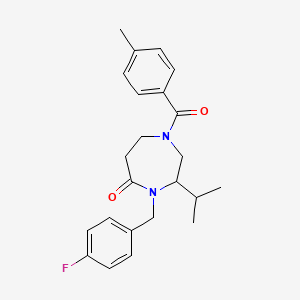
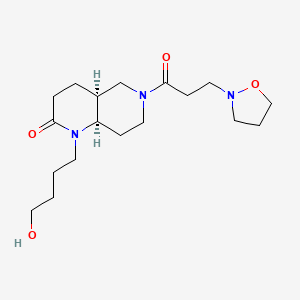

![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)
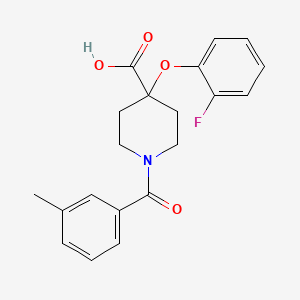
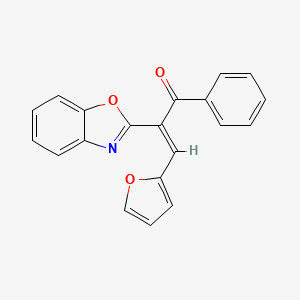
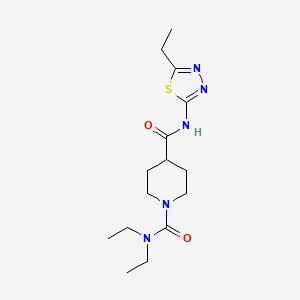
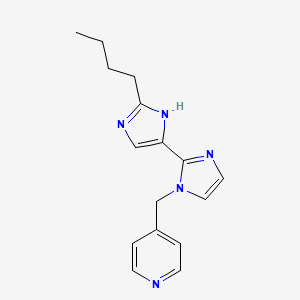
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483367.png)
![2-{1-[3-(2-pyridinyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5483377.png)
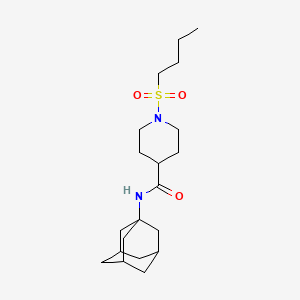
![(1-{5-[(2-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}-2-methylpropyl)amine hydrochloride](/img/structure/B5483390.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenol](/img/structure/B5483398.png)